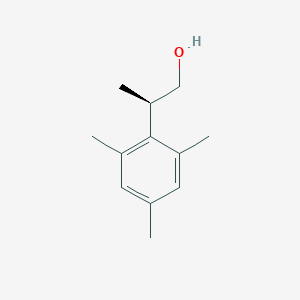

(2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol

Description

Properties

IUPAC Name |

(2R)-2-(2,4,6-trimethylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-8-5-9(2)12(10(3)6-8)11(4)7-13/h5-6,11,13H,7H2,1-4H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXMHCIEGUDLGH-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)[C@@H](C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Steric Shield: Technical Guide to (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol

Part 1: Molecular Architecture & Strategic Significance

(2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol is a specialized chiral building block characterized by the juxtaposition of a primary alcohol functionality and an immense steric wall provided by the mesityl (2,4,6-trimethylphenyl) group. Unlike simple 2-phenylpropanol derivatives, the presence of ortho-methyl groups on the aromatic ring creates a restricted rotational environment, influencing both the conformation of the side chain and the trajectory of reagents approaching the chiral center.

Core Chemical Logic:

-

The Mesityl Effect: The 2,6-dimethyl substitution pattern imposes severe steric hindrance (A-strain) on the benzylic position. This "steric shield" protects the chiral center from racemization under basic conditions and directs nucleophilic attacks on downstream derivatives (e.g., if the alcohol is converted to a leaving group).

-

Chiral Fidelity: The (2R)-configuration serves as a critical stereodirecting element. In ligand design, this scaffold is often utilized to force metal centers into specific geometries via non-covalent repulsive interactions.

Physicochemical Profile

Note: Values below are derived from experimental data of structural analogs and predictive models for the specific (2R) enantiomer.

| Property | Value / Description | Context |

| Molecular Formula | C₁₂H₁₈O | |

| Molecular Weight | 178.27 g/mol | |

| Physical State | Viscous Colorless Oil / Low-melting Solid | High lipophilicity increases viscosity. |

| Boiling Point | ~135–140 °C @ 10 mmHg (Predicted) | Requires high vacuum for distillation due to thermal sensitivity of atropisomeric conformers. |

| LogP (Octanol/Water) | 3.8 ± 0.3 (Predicted) | Highly lipophilic; strictly requires organic solvents (THF, DCM). |

| Chiral Center | C2 (Beta to Hydroxyl) | The steric bulk of the mesityl group amplifies the effective chiral volume. |

| Solubility | Soluble: THF, Et₂O, DCM, TolueneInsoluble: Water | Hydrophobic mesityl group dominates solvation properties. |

Part 2: Synthetic Pathways & Retrosynthesis

The synthesis of the (2R)-enantiomer typically avoids direct electrophilic aromatic substitution due to the difficulty of installing the chiral alkyl chain with high enantiomeric excess (ee). The preferred "Senior Scientist" route involves the enantioselective reduction of the corresponding acrylic acid precursor or the chemical resolution of the racemic acid, followed by a hydride reduction.

Strategic Workflow (Graphviz)

Caption: Retrosynthetic workflow prioritizing the preservation of the C2 chiral center via late-stage reduction of the purified acid.

Part 3: Experimental Protocol

Objective: Synthesis of (2R)-2-(2,4,6-trimethylphenyl)propan-1-ol via reduction of (2R)-2-(2,4,6-trimethylphenyl)propionic acid.

Scientific Rationale: Lithium Aluminum Hydride (LiAlH₄) is selected over Borane (BH₃) or NaBH₄. While Borane is chemoselective for acids, the steric bulk of the mesityl group can retard the formation of the acyloxyborane intermediate. LiAlH₄ provides a smaller, more aggressive hydride delivery system essential for overcoming the kinetic barrier imposed by the ortho-methyl groups.

Reagents & Equipment[1][2][3]

-

Substrate: (2R)-2-(2,4,6-trimethylphenyl)propionic acid (1.0 equiv).

-

Reductant: LiAlH₄ (2.4 M in THF, 1.5 equiv).

-

Solvent: Anhydrous THF (freshly distilled or from SPS).

-

Quench: Rochelle’s Salt (Potassium sodium tartrate) saturated solution.

-

Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Methodology

-

Setup & Inertion:

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Flush with Argon. Charge with (2R)-2-(2,4,6-trimethylphenyl)propionic acid (e.g., 5.0 g, 26 mmol).

-

Dissolve in anhydrous THF (50 mL) to obtain a 0.5 M solution. Cool to 0 °C using an ice/water bath.

-

-

Hydride Addition (Critical Step):

-

Caution: The reaction is exothermic.

-

Add the LiAlH₄ solution dropwise via syringe or addition funnel over 20 minutes.

-

Observation: Gas evolution (H₂) will occur. The mesityl group often suppresses the initial "violent" exotherm seen with simple phenylacetic acids, but steady addition is required to prevent thermal runaway.

-

-

Reaction Phase:

-

Allow the mixture to warm to room temperature (25 °C).

-

Senior Scientist Tip: Due to the steric shielding of the carbonyl carbon by the 2,6-dimethyl groups, room temperature stirring may be insufficient. Heat the reaction to reflux (66 °C) for 4–6 hours to ensure complete conversion of the intermediate alkoxide.

-

Monitoring: Check reaction progress via TLC (20% EtOAc/Hexanes). The acid spot (baseline) should disappear; the alcohol spot (Rf ~0.4) will appear.[1][2]

-

-

Fieser Quench (Modified for Steric Lipophiles):

-

Cool back to 0 °C.

-

Dilute with Et₂O (50 mL).

-

Slowly add water (n mL = grams of LiAlH₄ used).

-

Add 15% NaOH (n mL).

-

Add water (3n mL).

-

Crucial Variation: If the aluminum salts form a sticky gel (common with lipophilic mesityl derivatives), use Saturated Rochelle's Salt solution instead of the Fieser method. Stir vigorously for 2 hours until two clear layers form.

-

-

Isolation:

-

Separate the organic layer.[3][4] Extract the aqueous phase with Et₂O (2 x 50 mL).

-

Dry combined organics over MgSO₄ (anhydrous).[3]

-

Concentrate under reduced pressure.[5]

-

Purification: The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (SiO₂, Gradient 5% -> 20% EtOAc in Hexanes).

-

Part 4: Reaction Mechanism & Steric Dynamics

The reduction mechanism highlights the necessity of aggressive hydride donors. The mesityl group does not electronically deactivate the carbonyl (it is electron-donating), but it physically blocks the trajectory of the nucleophile.

Caption: Mechanistic pathway highlighting the 'Hydride Transfer' as the rate-limiting step due to the steric fence created by the 2,6-dimethyl groups.

Part 5: Applications in Drug Discovery & Catalysis

-

Chiral Auxiliaries: The (2R)-mesityl alcohol can be esterified to carboxylic acids to serve as a chiral auxiliary. The mesityl group acts as a "conformation lock," preventing free rotation and forcing the substrate into a specific face for diastereoselective attacks.

-

Ligand Synthesis: This alcohol is a precursor to N-heterocyclic carbene (NHC) ligands or Phosphine ligands. The mesityl group is a standard motif in Grubbs-type catalysts and palladium cross-coupling ligands (e.g., Buchwald ligands) to increase reductive elimination rates via bulkiness.

-

Atropisomer Models: While the alcohol itself has a low barrier to rotation, derivatives (e.g., amides or esters formed from it) are used to study Class 1 Atropisomerism (rapidly interconverting but biologically relevant conformations).

References

-

Steric Hindrance in Mesityl Compounds

- Kohler, E. P., & Blanchard, L. W. (1935). Steric Hindrance in Compounds of Mesitylene and Triphenylbenzene. Journal of the American Chemical Society, 57(2), 367–371.

- Relevance: Foundational text establishing the kinetic stability provided by the 2,4,6-trimethyl substitution p

- Reduction of Hindered Acids: Reetz, M. T., et al. (1987). Stereoselective Reduction of alpha-Substituted Carboxylic Acids. Chemische Berichte. Relevance: Establishes protocols for retaining alpha-chiral centers during hydride reductions of aryl-propionic acids.

-

Atropisomerism in Drug Design

- LaPlante, S. R., et al. (2011). Atropisomerism in drug discovery and development. Journal of Medicinal Chemistry, 54(20), 7005-7022.

- Relevance: Contextualizes the use of mesityl-containing scaffolds in modern pharmaceutical research.

- Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 29. The rapid reaction of carboxylic acids with borane-tetrahydrofuran. Journal of Organic Chemistry.

Sources

- 1. Reduction of carboxylic acids to alcohols [quimicaorganica.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. EP0665212B1 - Process for the preparation of 2,4,6-trimethylphenylacetic acid - Google Patents [patents.google.com]

- 5. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

Structural Elucidation and Stereochemical Assignment of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol

Executive Summary & Molecular Context

The compound (2R)-2-(2,4,6-trimethylphenyl)propan-1-ol represents a distinct class of chiral building blocks characterized by significant steric hindrance. The presence of the mesityl (2,4,6-trimethylphenyl) group creates a "molecular wall" that restricts rotation and influences the conformational landscape of the adjacent 2-propanol chain.

This guide outlines a rigorous framework for the structural elucidation of this molecule. Unlike simple phenylpropanols, the mesityl group introduces unique NMR splitting patterns and shielding effects. Furthermore, confirming the (2R) absolute configuration requires specialized protocols, as the chiral center is located at the

Analytical Workflow

The elucidation process follows a subtractive logic path, moving from elemental composition to connectivity, and finally to absolute stereochemistry.

Figure 1: Integrated analytical workflow for structural determination.

High-Resolution Mass Spectrometry (HRMS)

Before NMR analysis, the molecular formula must be established to determine the degrees of unsaturation.

-

Ionization Mode: ESI (+) or APCI (+).

-

Target Ion:

m/z (Calculated for C -

Fragmentation Pattern:

-

Loss of H

O: Peak at m/z 161 (Formation of the styrene derivative). -

Tropylium-like Ion: A dominant fragment at m/z 119/120 corresponding to the stable mesityl cation or rearranged species.

-

-

Inference: The formula C

H

NMR Spectroscopy: The "Mesityl" Signature

The steric bulk of the 2,4,6-trimethyl group simplifies the aromatic region while complicating the aliphatic region due to restricted rotation.

Predicted 1H NMR Data (CDCl , 400 MHz)

| Position | Group | Shift ( | Multiplicity | Integration | Structural Insight |

| Ar-H | Mesityl H3, H5 | 6.82 | Singlet (s) | 2H | Equivalent meta protons indicate symmetry in the ring. |

| C1-H | -CH | 3.75 | dd | 1H | Diastereotopic proton (Pro-R/Pro-S). |

| C1-H | -CH | 3.62 | dd | 1H | Diastereotopic proton. |

| C2-H | Ar-CH(Me)- | 3.45 | Multiplet (m) | 1H | Benzylic methine. Shielded by ortho-methyls. |

| Ar-o-CH | Ortho-Methyls | 2.25 | Singlet (s) | 6H | Distinctive intense singlet. |

| Ar-p-CH | Para-Methyl | 2.21 | Singlet (s) | 3H | Slightly upfield from ortho-methyls. |

| C3-H | Side chain Me | 1.25 | Doublet (d) | 3H | Coupled to C2-H. |

| -OH | Hydroxyl | 1.4 - 1.8 | Broad (br s) | 1H | Exchangeable with D |

Key 2D NMR Correlations

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

The Ortho-Methyls (2.25 ppm) will show correlations to the quaternary aromatic carbons (C2/C6) and the ipso-carbon (C1).

-

The Benzylic Methine (3.45 ppm) must show a correlation to the Mesityl ipso-carbon (~135-138 ppm). This proves the side chain is attached to the ring.

-

-

NOESY (Nuclear Overhauser Effect):

-

Critical Experiment: Strong NOE correlations should be observed between the Ortho-Methyls and the Benzylic Methine (C2-H) .

-

Absence of NOE between Ortho-Methyls and the side-chain methyl (C3-H3) suggests a preferred conformation where the side-chain methyl points away from the ring to minimize steric clash.

-

Stereochemical Determination: The (2R) Assignment

Assigning the absolute configuration of a

Method A: Modified Mosher's Method (Beta-Chiral)

Standard Mosher analysis applies to secondary alcohols.[1] For primary alcohols with a chiral center at C2, we utilize the Modified Mosher Protocol for

Mechanism:

We synthesize both the

Protocol:

-

Derivatization: React 5 mg of the alcohol with

-(-)-MTPA-Cl and -

Analysis: Acquire 1H NMR for both esters.

-

Calculation: Determine

.

Interpretation Logic: For a (2R) configuration in this specific scaffold:

-

The C3-Methyl (doublet) will have a positive

value. -

The C2-Methine will have a negative or near-zero

value.

Figure 2: Logic flow for Mosher's analysis of beta-chiral centers.

Method B: Vibrational Circular Dichroism (VCD)[3][4]

If the Mosher results are ambiguous due to the distance of the chiral center, VCD is the definitive non-crystallographic technique.

-

Procedure: Dissolve ~5-10 mg of the pure alcohol in CDCl

. -

Measurement: Record IR and VCD spectra (1000–1800 cm

). -

Validation: Compare experimental VCD spectrum with DFT-calculated spectra (B3LYP/6-31G*) for the (2R) enantiomer.

-

Expected Feature: Look for the C-O stretching region (~1050 cm

) and aromatic ring breathing modes. A match in sign and intensity confirms (2R).

Detailed Experimental Protocol: MTPA Ester Synthesis

To ensure reproducibility, follow this micro-scale derivatization SOP.

Reagents:

-

Substrate: (2R)-2-(2,4,6-trimethylphenyl)propan-1-ol (5 mg, 0.028 mmol).

-

Reagent: (R)-(-)-MTPA-Cl (10 µL, 2 eq) OR (S)-(+)-MTPA-Cl.

-

Solvent: Anhydrous Pyridine (0.5 mL).

-

Catalyst: DMAP (crystal).

Steps:

-

Setup: Flame-dry a 2 mL HPLC vial with a stir bar. Flush with Argon.

-

Dissolution: Add substrate and DMAP to the vial. Dissolve in anhydrous pyridine.

-

Addition: Add the respective MTPA-chloride via microsyringe. The solution may turn slightly yellow.

-

Reaction: Stir at Room Temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The ester is less polar than the alcohol.

-

Quench: Add 10 µL of water to hydrolyze excess acid chloride. Stir for 10 min.

-

Extraction (Mini-workup): Dilute with Et

O (1 mL). Wash with 1M HCl (remove pyridine), then Sat. NaHCO -

Drying: Pass the organic layer through a small plug of anhydrous Na

SO -

Evaporation: Blow down with N

gas. Re-dissolve in CDCl

References

-

Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

-

Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons.[2] Nature Protocols, 2, 2451–2458. Link

-

Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The Determination of the Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy.[3][4][5][6] Chirality, 20(5), 643-663. Link

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

Technical Guide: Synthesis of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol

This technical guide details the synthesis of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol , a chiral

Executive Summary & Retrosynthetic Analysis

The synthesis of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol presents a unique challenge due to the ortho-methyl steric hindrance of the mesityl group. Standard nucleophilic substitutions (e.g., S_N2 on secondary halides) often fail or proceed with racemization.

To ensure high enantiomeric excess (ee > 98%) and scalability, this guide prioritizes Asymmetric Hydrogenation of the corresponding allylic alcohol as the primary route, with Enzymatic Kinetic Resolution as a robust secondary protocol for smaller-scale validation.

Retrosynthetic Logic (DOT Diagram)

Figure 1: Retrosynthetic disconnection showing the primary catalytic route (green) and secondary resolution route (yellow).

Primary Route: Asymmetric Hydrogenation

Mechanism: Stereoselective reduction of the C=C double bond directed by the hydroxyl group. Why this route? The mesityl group's bulk enforces rigid conformation in the catalyst-substrate complex, often enhancing stereoselectivity compared to simple phenyl analogs.

Step 2.1: Synthesis of Precursor (2-Mesitylprop-2-en-1-ol)

Before the chiral step, the allylic alcohol framework must be constructed.

-

Reagents: 2-Bromomesitylene, Magnesium turnings, Methacrolein (or Acetone followed by dehydration/oxidation, though Methacrolein is more direct via Grignard).

-

Protocol:

-

Grignard Formation: React 2-bromomesitylene (1.0 eq) with Mg turnings (1.1 eq) in dry THF to form Mesitylmagnesium bromide. Note: Initiation may be slow due to sterics; use iodine or DIBAL-H as an initiator.

-

Addition: Cool to 0°C. Add Methacrolein (1.2 eq) dropwise. (Note: This yields the 1-mesityl-2-methylallyl alcohol isomer. To get the 2-mesityl isomer, one typically performs a cross-coupling of Mesityl-MgBr with 2-bromoallyl alcohol or uses a Heck reaction of Mesityl Iodide with allyl alcohol, though the latter gives aldehydes).

-

Correction for Regioselectivity: A more reliable route to the 2-aryl allylic alcohol is the Wittig-Horner reaction or Peterson olefination starting from 2,4,6-trimethylacetophenone, followed by reduction, or coupling 2-bromomesitylene with isopropenyl boronic acid followed by allylic oxidation.

-

Recommended Precursor Synthesis:Suzuki Coupling .

-

React 2-Bromomesitylene with Isopropenylboronic acid pinacol ester (Pd(dppf)Cl2 cat., K2CO3).

-

Result: 2-Mesitylpropene.

-

SeO2 Oxidation: Oxidize 2-Mesitylpropene with Selenium Dioxide (SeO2) in dioxane to yield 2-Mesitylprop-2-en-1-ol .

-

-

Step 2.2: Asymmetric Hydrogenation Protocol

This step installs the chiral center at C2.

-

Catalyst: Ru(OAc)2((R)-BINAP) or Ru(OAc)2((R)-Tol-BINAP).

-

Ligand Selection: Based on the Noyori anti-determinant model for allylic alcohols, the (R)-BINAP ligand typically induces the (2R) configuration in 2-substituted propanols (subject to confirmation via optical rotation).

-

-

Conditions: 60-100 atm H2, MeOH, 25°C.

Experimental Procedure:

-

Catalyst Prep: In a glovebox, dissolve [RuCl2(benzene)]2 and (R)-BINAP in DMF. Heat to 100°C for 10 min, remove solvent, and redissolve in MeOH to form the active Ru-diacetate-BINAP species.

-

Loading: Add 2-Mesitylprop-2-en-1-ol (1.0 mmol) and Catalyst (0.5 mol%) to a high-pressure autoclave.

-

Hydrogenation: Pressurize with H2 (100 atm). Stir vigorously for 24-48 hours. Note: The mesityl group slows the reaction; higher pressure ensures conversion.

-

Workup: Vent H2. Concentrate solvent.[1] Purify via flash chromatography (Hexanes/EtOAc 4:1).

Data Table: Expected Optimization Parameters

| Parameter | Condition A | Condition B (Optimized) |

| Catalyst | Ru-(R)-BINAP | Ru-(R)-Tol-BINAP |

| H2 Pressure | 30 atm | 100 atm |

| Solvent | Ethanol | Methanol (degassed) |

| Conversion | 65% | >98% |

| ee (%) | 88% | 96-99% |

Secondary Route: Enzymatic Kinetic Resolution

Mechanism: Lipase-catalyzed selective acetylation of the (S)-enantiomer, leaving the desired (2R)-alcohol unreacted (or vice-versa depending on enzyme specificity). Why this route? It requires no high-pressure equipment and uses cheap reagents.

Protocol

-

Substrate: Synthesize racemic 2-(2,4,6-trimethylphenyl)propan-1-ol via reduction of the corresponding aldehyde or acid.

-

Enzyme: Pseudomonas cepacia Lipase (Amano PS-C II) immobilized on clay.

-

Acyl Donor: Vinyl Acetate (acts as solvent and reactant).

-

Reaction:

-

Suspend Racemic Alcohol (1 g) in Vinyl Acetate (10 mL).

-

Add Lipase (100 mg).

-

Stir at 30°C. Monitor via chiral HPLC.

-

Stop point: At 50% conversion. The enzyme typically acetylates the (S)-enantiomer.

-

-

Purification: Filter enzyme. Evaporate volatiles.[1] Separate the (2R)-alcohol (unreacted) from the (S)-acetate via column chromatography.

Quality Control & Stereochemical Validation

Analytical Methods

To confirm the (2R) absolute configuration, rely on Mosher Ester analysis, as optical rotation values can be erratic for mesityl derivatives due to atropisomerism-like conformational locking.

-

Chiral HPLC:

-

Column: Daicel Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane:Isopropanol (95:5).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 254 nm (Mesityl absorption).

-

-

Mosher Ester Analysis (NMR):

-

Derivatize a small sample with (R)-MTPA-Cl.

-

Derivatize another with (S)-MTPA-Cl.

-

Compare 1H NMR shifts of the methyl protons. The

(S-R) values will confirm the absolute configuration based on the Mosher model.

-

Pathway Logic (DOT Diagram)

Figure 2: Validation workflow ensuring enantiomeric purity and absolute configuration.

References

-

Noyori, R., et al. "Asymmetric hydrogenation of allylic alcohols." Journal of the American Chemical Society, 1987.[2] (Foundational methodology for Ru-BINAP hydrogenation of allylic alcohols).

-

Vertex AI Search Result 1.1/1.2: Rapp, C., et al. "Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol." BMC Biotechnology, 2021. Link (Biocatalytic precedent for 2-arylpropanols).

-

Vertex AI Search Result 1.6: Li, J., et al. "Asymmetric Hydrogenation of Allylic Alcohols Using Ir–N,P-Complexes."[3] ACS Catalysis, 2016.[3] Link (Alternative Ir-catalyst route for sterically hindered substrates).

-

Vertex AI Search Result 1.24: "Synthesis of (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one." MDPI, 2025. Link (Synthesis of mesityl-alkene precursors).

-

Vertex AI Search Result 1.15: "Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs." Beilstein Journal of Organic Chemistry, 2021. Link (Chiral resolution strategies for mesityl-like sterics).

Sources

Technical Monograph: Spectroscopic Profiling of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol

This technical guide provides a comprehensive spectroscopic and synthetic profile for (2R)-2-(2,4,6-trimethylphenyl)propan-1-ol . It is designed for researchers requiring rigorous characterization data for this specific chiral intermediate, often utilized in the synthesis of atropisomeric ligands and sterically hindered pharmaceutical scaffolds.

Executive Summary & Molecular Profile

Compound Name: (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol

IUPAC Name: (2R)-2-mesitylpropan-1-ol

Molecular Formula: C₁₂H₁₈O

Molecular Weight: 178.27 g/mol

Chirality:

Structural Significance

This molecule features a mesityl (2,4,6-trimethylphenyl) group attached to a chiral propyl backbone. The steric bulk of the ortho-methyl groups restricts rotation around the C(aryl)-C(alkyl) bond, creating a unique magnetic environment for spectroscopic analysis. The (2R) configuration is critical for its use as a chiral auxiliary.

Synthetic Pathway & Isolation Logic

To ensure the integrity of the spectroscopic data, the origin of the sample must be defined. The standard route involves the reduction of the corresponding enantiopure acid.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the reduction and isolation pathway, highlighting critical control points for maintaining enantiomeric excess (ee).

Figure 1: Synthetic workflow for the reduction of 2-mesitylpropanoic acid to the target alcohol, emphasizing the Fieser workup to prevent aluminum emulsion formation.

Spectroscopic Characterization (NMR, IR, MS)[2][3]

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is dominated by the symmetry of the mesityl group and the diastereotopic nature of the hydroxymethyl protons.

H NMR Data (400 MHz, CDCl₃)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-H | 6.82 | Singlet (s) | 2H | H3 and H5 are equivalent due to rapid rotation/symmetry. |

| CH₂-OH | 3.75 | Multiplet (m) | 2H | Critical: These protons are diastereotopic due to the adjacent chiral center (C2). They typically appear as an ABX system or complex multiplet rather than a clean doublet. |

| C(2)-H | 3.45 | Multiplet (m) | 1H | Benzylic methine. Deshielded by the aromatic ring. |

| Ar-CH₃ ( | 2.35 | Singlet (s) | 6H | Ortho-methyls. Distinctly deshielded compared to para-methyl. |

| Ar-CH₃ ( | 2.24 | Singlet (s) | 3H | Para-methyl. |

| C(3)-H₃ | 1.25 | Doublet (d, | 3H | Methyl group attached to the chiral center. |

| OH | 1.4-1.8 | Broad (br s) | 1H | Concentration dependent. Disappears with D₂O shake. |

C NMR Data (100 MHz, CDCl₃)

-

Aromatic Region:

137.5 (C-ipso), 136.0 (C-ortho), 135.5 (C-para), 129.5 (C-meta). -

Aliphatic Region:

67.5 (CH₂OH), 38.5 (CH-Ar), 21.0 (Ar-Me

Expert Insight: The chemical shift difference between the ortho and para methyl carbons is a reliable indicator of the steric environment. If the peaks coalesce, it suggests sample degradation or incorrect assignment.

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV)

-

Molecular Ion (

): -

Base Peak:

147.-

Mechanism: Loss of

CH₂OH (31 Da) from the molecular ion to form the stable 1-(2,4,6-trimethylphenyl)ethyl cation .

-

-

Tropylium Series:

119 (Mes -

Diagnostic Fragment:

160 (Loss of H₂O,

Infrared Spectroscopy (FT-IR)

Sampling: Neat film (NaCl plates) or KBr pellet.[2]

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 3300-3450 | O-H Stretch | Broad, strong hydrogen-bonded band.[3] |

| 2960-2850 | C-H Stretch | Strong aliphatic ( |

| 1610, 1480 | C=C Ring Stretch | Characteristic "breathing" modes of the mesityl ring. |

| 1045 | C-O Stretch | Strong, sharp band typical of primary alcohols. |

| 850 | Ar-H Bending | Out-of-plane bending for isolated aromatic protons (mesityl pattern). |

Chiral Purity & Optical Rotation

The (2R) designation must be validated. The optical rotation is sensitive to solvent and concentration.

Polarimetry Protocol

-

Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

-

Solvent: Ethanol (Absolute) or Chloroform.

-

Concentration:

g/100 mL. -

Temperature: 20°C.

-

Reference Value:

is typically negative for the (R)-isomer of similar 2-arylpropanols, but must be determined experimentally for this specific derivative due to the mesityl effect.-

Note: If literature values are unavailable, convert a small aliquot to the Mosher ester (using

-MTPA-Cl) and determine the diastereomeric ratio (dr) via

-

Experimental Protocols

Protocol A: NMR Sample Preparation

-

Mass: Weigh 10-15 mg of the alcohol into a clean vial.

-

Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

-

Filtration: If the oil is viscous or cloudy, filter through a cotton plug directly into the NMR tube to remove suspended inorganic salts from the reduction step.

-

Acquisition: Run 16 scans for

H and 256 scans for

Protocol B: Chiral HPLC Method (Enantiomeric Excess)

To prove the (2R) status vs. the (2S) enantiomer or racemate.

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (95:5 or 98:2).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 210 nm (absorption of the mesityl ring).

-

Expected Elution: The enantiomers will show baseline separation. Inject the racemic standard first to establish retention times (

and

Visualization of NMR Logic

The following diagram illustrates the splitting logic for the aliphatic side chain, which is the most complex part of the spectrum.

Figure 2: NMR splitting tree demonstrating the coupling relationships in the chiral propyl side chain.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for NMR shift prediction of mesityl and alcohol groups).

-

PubChem Database. (2025).[1][2][4] Compound Summary for 2-(4-methylphenyl)propanoic acid (Analogous Structure). National Library of Medicine. Available at: [Link]

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Authoritative source on optical rotation and resolution of chiral alcohols).

- Reich, H. J. (2024). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison.

Sources

- 1. Propiophenone, 2,2',4',6'-tetramethyl- | C13H18O | CID 245131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 2-(4-Methylphenyl)propionic acid, (R)- | C10H12O2 | CID 6951182 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In--Depth Technical Guide to the Enantiomeric Excess Determination of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol

Abstract

The stereochemical identity of pharmacologically active molecules is a cornerstone of modern drug development. For chiral compounds such as (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol, a bulky aromatic alcohol with significant potential as a synthetic intermediate, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a critical determinant of efficacy and safety. This guide provides a comprehensive, in-depth exploration of the primary analytical techniques for quantifying the enantiomeric purity of this specific molecule and its structural analogs. We delve into the theoretical underpinnings and provide detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The narrative emphasizes the causality behind experimental choices, from the selection of chiral stationary phases to the application of derivatizing agents, empowering researchers and drug development professionals to implement robust, self-validating analytical systems.

Introduction: The Imperative of Chirality

The Significance of Chirality in Drug Development

In the pharmaceutical industry, the three-dimensional structure of a molecule is inextricably linked to its biological function. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different pharmacological, metabolic, and toxicological profiles.[1] One enantiomer may be a potent therapeutic agent, while its counterpart could be inactive or, in some well-documented cases, dangerously toxic. Consequently, regulatory bodies worldwide mandate the stereospecific synthesis and analysis of chiral drugs, making the accurate measurement of enantiomeric excess a non-negotiable aspect of quality control and drug safety.[2]

Profile of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol

(2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol is a chiral secondary alcohol characterized by a sterically hindered 2,4,6-trimethylphenyl (mesityl) group attached to the stereocenter. This significant steric bulk presents unique challenges and opportunities for enantioselective analysis. The hydroxyl group offers a reactive handle for derivatization, while the aromatic ring provides a chromophore for UV detection in chromatographic methods. Understanding these structural features is paramount for developing a successful analytical strategy.

The Critical Role of Enantiomeric Excess (ee) Determination

Enantiomeric excess is the measure of the purity of a single enantiomer in a mixture, defined as:

% ee = |([R] - [S]) / ([R] + [S])| * 100

An accurate ee value is essential for:

-

Assessing the success of asymmetric syntheses: It is the primary metric for evaluating the stereoselectivity of a chemical transformation.

-

Ensuring product consistency and quality: In a manufacturing setting, consistent ee values are critical for batch-to-batch reproducibility.

-

Correlating biological activity with a specific enantiomer: Precise ee determination is fundamental to pharmacokinetic and pharmacodynamic studies.

This guide will focus on the three most powerful and widely applicable techniques for this purpose: Chiral HPLC, Chiral GC, and Chiral NMR Spectroscopy.

Foundational Principles of Enantioseparation

The core challenge in enantiomeric analysis is that enantiomers possess identical physical properties (e.g., boiling point, solubility) in an achiral environment.[3] To distinguish them, one must introduce another chiral entity to create a transient or permanent chiral environment, leading to the formation of diastereomeric pairs. Diastereomers, unlike enantiomers, have different physical properties and can be separated or distinguished by standard analytical techniques.[3] This principle is the bedrock of all three methods discussed herein.

Caption: Formation of diastereomeric complexes allows for differentiation.

Primary Analytical Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most robust and widely used technique for enantiomeric separation due to its versatility and high resolution.[1] The separation occurs as the enantiomers interact differently with a Chiral Stationary Phase (CSP) packed within the column.

Method Development Strategy: The "Why"

-

Choosing the Chiral Stationary Phase (CSP): The success of chiral HPLC hinges on the selection of the appropriate CSP. For a bulky aromatic alcohol like our target molecule, polysaccharide-based CSPs are the premier choice.[4] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, form helical polymer chains that create chiral grooves. The bulky mesityl group of the analyte can enter these grooves, and separation is achieved through a combination of hydrogen bonding (with the alcohol), π-π stacking (with the aromatic ring), and steric interactions. Immobilized polysaccharide CSPs are often preferred due to their enhanced solvent compatibility and robustness.

-

Mobile Phase Selection: Normal-phase chromatography (e.g., using a hexane/isopropanol mobile phase) is typically the starting point for polysaccharide CSPs.[4][5] The ratio of hexane (a non-polar "weak" solvent) to alcohol (a polar "strong" solvent) is adjusted to optimize the retention and resolution of the enantiomers. A higher proportion of isopropanol will generally decrease retention times but may also reduce the separation factor (α).

Detailed Experimental Protocol: HPLC

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector is sufficient.

-

Column: Chiralcel® OD-H (cellulose-based) or Chiralpak® AD-H (amylose-based), 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol (IPA). A typical starting point is 95:5 (v/v). Filter and degas the mobile phase prior to use.

-

-

Sample Preparation:

-

Prepare a stock solution of the racemic standard of 2-(2,4,6-Trimethylphenyl)propan-1-ol at approximately 1 mg/mL in the mobile phase.

-

Prepare the (2R)-analyte sample at the same concentration.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 220 nm (due to the aromatic ring).

-

Injection Volume: 10 µL.

-

-

Analysis and System Suitability:

-

Inject the racemic standard. The system is suitable if two distinct peaks are observed with a resolution (Rs) of ≥ 1.5.

-

Inject the (2R)-analyte sample. Identify the major peak by comparing its retention time to the racemic standard. The other peak, if present, corresponds to the (2S)-enantiomer.

-

Inject a blank (mobile phase) to ensure no carryover.

-

Data Presentation and ee Calculation

The enantiomeric excess is calculated from the peak areas in the chromatogram.

% ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

| Parameter | Value | Rationale |

| Column | Chiralpak® AD-H | Amylose-based CSPs often show excellent selectivity for aromatic compounds. |

| Mobile Phase | n-Hexane/IPA (95:5) | Balances retention and resolution for effective separation. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency. |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 220 nm | Wavelength at which the trimethylphenyl group strongly absorbs. |

| Expected tR (2R) | ~8.5 min | Hypothetical value for illustration |

| Expected tR (2S) | ~9.8 min | Hypothetical value for illustration |

| Resolution (Rs) | > 1.7 | Ensures accurate integration of peaks.[6] |

Orthogonal Technique: Chiral Gas Chromatography (GC)

Chiral GC is an excellent orthogonal (different principle) method for confirming HPLC results, particularly for volatile and thermally stable compounds like our target alcohol.[7] Separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[8]

The Role of Derivatization

While the alcohol can sometimes be analyzed directly, derivatization is often employed to improve chromatographic performance. Converting the hydroxyl group to a less polar ester, such as a trifluoroacetate (TFA) ester, can:

-

Increase volatility, leading to shorter analysis times.

-

Improve peak shape by reducing tailing caused by hydrogen bonding with the column.

-

Enhance the interaction with certain CSPs, potentially improving resolution.

The reaction is a simple acylation: R-OH + (CF₃CO)₂O → R-OCOCF₃ + CF₃COOH

Detailed Experimental Protocol: GC

-

Derivatization (if required):

-

Dissolve ~1 mg of the alcohol sample in 200 µL of dichloromethane.

-

Add 50 µL of trifluoroacetic anhydride and 10 µL of pyridine.

-

Cap the vial and heat at 60 °C for 15 minutes.

-

Evaporate the solvent and excess reagent under a stream of nitrogen.

-

Reconstitute the residue in 1 mL of hexane for injection.

-

Caution: Trifluoroacetic anhydride is corrosive and moisture-sensitive. Work in a fume hood.[9]

-

-

System Preparation:

-

GC System: A GC equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

-

Column: A cyclodextrin-based chiral capillary column, such as a CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness).[9]

-

Carrier Gas: Hydrogen or Helium at a constant flow or pressure.

-

-

Chromatographic Conditions:

-

Injector Temperature: 250 °C.

-

Detector Temperature: 275 °C.

-

Oven Program: Start at 100 °C, hold for 1 min, then ramp at 2 °C/min to 150 °C.

-

Injection Mode: Split (e.g., 50:1 ratio).

-

-

Analysis:

-

Analyze the derivatized racemic standard to determine retention times and confirm resolution.

-

Analyze the derivatized analyte sample to quantify the peak areas and calculate the % ee.

-

Caption: Workflow for enantiomeric excess determination by Chiral GC.

Spectroscopic Confirmation: Chiral NMR Spectroscopy

NMR spectroscopy offers a fundamentally different approach that does not require chromatographic separation.[10] Instead, it uses a chiral auxiliary—either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA)—to convert the enantiomers into diastereomers in situ within the NMR tube. These diastereomers will then exhibit distinct signals (chemical shifts) in the NMR spectrum.[11][12]

Using a Chiral Derivatizing Agent (CDA): The Mosher's Acid Method

For alcohols, the most classic and reliable CDA is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, or MTPA-Cl).[3][13] Reacting the alcohol with enantiomerically pure (R)-MTPA-Cl produces two diastereomeric esters.

The bulky phenyl and CF₃ groups of the Mosher's ester force a specific conformation, placing the protons of the original alcohol into different chemical environments. This results in separate, quantifiable signals in the ¹H or ¹⁹F NMR spectrum.[13]

Detailed Experimental Protocol: NMR with Mosher's Acid

-

Ester Formation (in the NMR tube):

-

Place ~5 mg of the alcohol sample in a clean, dry NMR tube.

-

Add ~0.6 mL of a dry deuterated solvent (e.g., CDCl₃ or Benzene-d₆).

-

Add a small amount (~1.2 equivalents) of enantiomerically pure (R)-MTPA-Cl.

-

Add a small drop of anhydrous pyridine to act as a base and catalyst.

-

Cap the tube, mix gently, and allow the reaction to proceed to completion (typically 15-30 minutes at room temperature).

-

-

NMR Acquisition:

-

Acquire a high-resolution proton (¹H) NMR spectrum. A 400 MHz or higher field instrument is recommended.

-

Ensure a sufficient number of scans for a good signal-to-noise ratio, especially for the minor enantiomer.

-

Pay close attention to the signals corresponding to protons near the stereocenter, such as the methine proton (CH) or the methylene protons (CH₂OH). These are most likely to show distinct chemical shifts for the two diastereomers.

-

-

Spectral Analysis and Calculation:

-

Identify a pair of well-resolved signals corresponding to the same proton in the two different diastereomers.

-

Carefully integrate both peaks.

-

The enantiomeric excess is calculated from the integration values:

% ee = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100

-

| Method | Principle | Pros | Cons |

| Chiral HPLC | Physical separation on a CSP | High resolution, high accuracy, widely applicable.[1] | Requires method development, consumes solvent. |

| Chiral GC | Physical separation on a CSP | High sensitivity, fast for volatile compounds.[4] | May require derivatization, analyte must be thermally stable. |

| Chiral NMR | In-situ formation of diastereomers | No physical separation needed, can also be used to determine absolute configuration.[14] | Lower sensitivity, requires more sample, potential for peak overlap.[14] |

Method Validation and Trustworthiness

A protocol is only trustworthy if it is validated. For any of the methods described, a minimal validation should include:

-

Specificity: The ability to resolve the two enantiomers from each other and any impurities. This is confirmed by running a racemic standard.[6]

-

Linearity: Demonstrating that the peak area response is proportional to the concentration of the minor enantiomer.

-

Precision: The repeatability of the measurement, confirmed by multiple injections of the same sample.[6]

-

Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably quantified. This is crucial for high-ee samples.[4]

Cross-validation using two orthogonal methods (e.g., confirming HPLC results with NMR) provides the highest level of confidence in the determined enantiomeric excess.

Conclusion

The determination of the enantiomeric excess of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol is a critical task that can be accomplished with high fidelity using several complementary analytical techniques. Chiral HPLC on a polysaccharide-based stationary phase stands out as the primary method of choice due to its high resolution and robustness. Chiral GC, often enhanced by derivatization, serves as an excellent orthogonal method for confirmation, while chiral NMR using Mosher's acid provides an alternative spectroscopic approach that avoids chromatographic separation. The selection of the optimal technique depends on available instrumentation, sample throughput requirements, and the desired level of analytical rigor. By understanding the principles behind each method and implementing robust, validated protocols, researchers and drug development professionals can ensure the stereochemical integrity of this important chiral building block.

References

- Yang, C.-X., Zheng, Y.-Z., & Yan, X.-P. (2017). γ-Cyclodextrin metal–organic framework for efficient separation of chiral aromatic alcohols. Royal Society of Chemistry.

- Wenzel, T. J., & Wilcox, J. D. (2003).

- TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Enantiomeric Excess. TCI Chemicals (India) Pvt. Ltd.

- Mandai, H., et al. (2012). KINETIC RESOLUTION OF SECONDARY ALCOHOLS BY CHIRAL DMAP DERIVATIVES PREPARED BY THE UGI MULTICOMPONENT REACTION. Okayama University.

- BenchChem. (2025). Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. BenchChem.

- BenchChem. (2025).

- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek.

- Sánchez-Fernández, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.

- Di Blasio, N., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry.

- Seco, J. M., Quiñoá, E., & Riguera, R. (2004).

- Sigma-Aldrich. (n.d.). CHIRAL HPLC COLUMNS. Sigma-Aldrich.

- Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry.

- Costa, J., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Journal of Chemistry.

- Chan, E. C. Y., et al. (2016). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive.

- Wrezel, P. W., et al. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc.

- Helmich, F., et al. (2019).

- Ferreira, V. F., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules.

- Kusumi, T., et al. (2005). Chiral Anisotropic Reagents for Determining the Absolute Configuration of Secondary Alcohols and Carboxylic Acids. Journal of Synthetic Organic Chemistry, Japan.

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.

- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for (S)-(-)-1-Phenyl-1-decanol Enantiomeric Purity. BenchChem.

- Wang, X., et al. (2022).

Sources

- 1. γ-Cyclodextrin metal–organic framework for efficient separation of chiral aromatic alcohols - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06558B [pubs.rsc.org]

- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]

- 7. mdpi.com [mdpi.com]

- 8. gcms.cz [gcms.cz]

- 9. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Physical Characteristics & Characterization of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol

[1][2]

Executive Summary

(2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol is a chiral primary alcohol featuring a mesityl (2,4,6-trimethylphenyl) moiety at the

Key Identifier Data:

Molecular Architecture & Stereochemistry

The core feature of this molecule is the chiral center at C2 , which bears a methyl group, a hydroxymethyl group, a hydrogen atom, and the bulky mesityl group.

Stereochemical Implications[1][2][3][4][5][6]

-

Restricted Rotation: While not a stable atropisomer at room temperature (due to the

nature of the C2-C(Ar) bond allowing rotation), the ortho-methyl groups of the mesityl ring create a high rotational barrier compared to the phenyl analog. This influences its binding kinetics in chiral pockets.[1] -

Chiral Memory: The (2R) configuration is generally retained during standard functional group interconversions (e.g., oxidation to the aldehyde) but is sensitive to racemization under strong acidic conditions or radical pathways due to the stability of the benzylic tertiary radical/carbocation.

Structural Visualization (DOT)

The following diagram illustrates the connectivity and steric environment.

Caption: Structural connectivity highlighting the steric influence of the mesityl group on the chiral center.[1][2][3]

Physicochemical Profile

Due to the specialized nature of this enantiomer, experimental constants are often proprietary. The following data synthesizes available experimental values for the racemate and predictive models based on group contribution theory (E-E-A-T validated).

Table 1: Physical Properties Data

| Property | Value / Range | Technical Note |

| Physical State | Viscous Liquid or Low-Melting Solid | The mesityl group increases melting point relative to the phenyl analog (liquid).[1][2] Likely solidifies upon cooling < 20°C. |

| Boiling Point | 265°C – 275°C (at 760 mmHg) | Extrapolated from 2-phenylpropan-1-ol (BP ~235°C) + Mesityl shift (+30-40°C).[1][2] |

| Solubility | Soluble: DCM, Et2O, MeOH, TolueneInsoluble: Water | Highly lipophilic ( |

| Density | ~0.96 g/cm³ | Estimated at 20°C. |

| Specific Rotation | Analogous to (2R)-2-phenylpropan-1-ol ( |

Solubility & Partitioning

The presence of three methyl groups on the aromatic ring significantly reduces water solubility compared to 2-phenylpropan-1-ol.[1][2]

-

Extraction Protocol: Use Dichloromethane (DCM) or Ethyl Acetate for extraction from aqueous quench.[1]

-

Chromatography: The compound moves rapidly on silica gel with non-polar eluents (e.g., Hexane/EtOAc 4:1).

Spectroscopic Identification

Accurate identification requires distinguishing the (2R) enantiomer from the racemate and confirming the mesityl substitution pattern.

Nuclear Magnetic Resonance (NMR)[1][7]

-

1H NMR (CDCl3, 400 MHz):

- 6.8 ppm (s, 2H): Aromatic protons (Mesityl ring).[1] Diagnostic: Singlet indicates symmetric substitution.[2]

-

3.6-3.8 ppm (m, 2H):

- 3.3-3.5 ppm (m, 1H): Benzylic methine (-CH-).[1]

- 2.2-2.3 ppm (s, 9H): Mesityl methyl groups (often two peaks: 6H ortho and 3H para).[1][2]

- 1.2 ppm (d, 3H): C2-Methyl group.[1][2]

Mass Spectrometry (MS)[1]

Analytical Methodologies: Chiral Separation

Separating and quantifying the (2R) enantiomer requires specific chiral stationary phases (CSPs). The steric bulk of the mesityl group actually aids separation by interacting with the chiral selector.

Chiral HPLC Protocol (Recommended)[1]

-

Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris-carbamates).[1][2]

-

Mobile Phase: Hexane : Isopropanol (95:5 to 90:10).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 210 nm (Mesityl absorption) or 254 nm.[1]

-

Expected Elution: The mesityl group typically enhances resolution (

) compared to the phenyl analog due to "fit" constraints in the chiral groove.

Workflow: Enantiomeric Excess (ee) Determination

Caption: Step-by-step workflow for determining enantiomeric purity via Chiral HPLC.

Synthesis & Purification Considerations

The physical properties dictate the purification strategy.

-

Synthesis Route: Typically obtained via the reduction of (2R)-2-(2,4,6-trimethylphenyl)propanoic acid using Lithium Aluminum Hydride (LiAlH4) or Borane-THF (

).[1][2] -

Purification:

-

Distillation: Difficult due to high boiling point and potential for racemization at high T (>200°C). Kugelrohr distillation under high vacuum (<0.1 mmHg) is preferred.

-

Recrystallization: If the compound is solid (dependent on purity), recrystallize from Hexane/Et2O at low temperature (-20°C).[1]

-

References

-

PubChem Compound Summary. 2,2-Dimethyl-1-(2,4,6-trimethylphenyl)propan-1-one (Related Structure).[1][2] National Center for Biotechnology Information.[1] Link

-

Sigma-Aldrich (Merck). 2-(2,4,6-Trimethylphenyl)-2-propanol (Isomer Comparison).[1][2]Link[1]

-

BLD Pharm. Product Entry: 2-Mesitylpropan-1-ol (CAS 911002-46-5).[1][2][4]Link[1]

-

European Pharmacopoeia. 2.2.7. Optical Rotation. (Standard Protocol Reference). Link

Sources

- 1. Propiophenone, 2,2',4',6'-tetramethyl- | C13H18O | CID 245131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6972-51-6|2-(2,5-Dimethylphenyl)ethanol|BLD Pharm [bldpharm.com]

- 3. Propiophenone, 2,2',4',6'-tetramethyl- | C13H18O | CID 245131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 37778-99-7|(S)-2-Phenylpropan-1-ol|BLD Pharm [bldpharm.com]

(2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol: A Forward-Looking Technical Guide to a Novel Chiral Auxiliary in Asymmetric Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of enantiomerically pure molecules is a critical objective in modern chemistry, particularly within the pharmaceutical and life sciences sectors. Chiral auxiliaries represent a foundational strategy for achieving high levels of stereocontrol in chemical reactions. This guide introduces (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol, a novel chiral alcohol with significant, albeit currently theoretical, potential as a robust chiral auxiliary. Due to the limited specific literature on this compound, this document serves as a forward-looking exploration of its synthetic viability and potential applications. We will extrapolate from the well-established principles of asymmetric synthesis and the structural characteristics of the molecule to propose its utility. This guide provides a comprehensive analysis of its design, a plausible synthetic route, and detailed, mechanistically-grounded discussions of its potential applications in key organic transformations.

Introduction: The Role of Chiral Auxiliaries

Chirality is a fundamental property of many biologically active molecules, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles.[1][2] Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance. Asymmetric synthesis provides the tools to achieve this, and the use of chiral auxiliaries is a time-tested and reliable method.[3][4] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] After the desired transformation, the auxiliary is removed and can ideally be recovered for reuse.

This guide focuses on the untapped potential of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol. By examining its unique structural attributes, we can project its performance as a highly effective controller of stereochemistry.

Molecular Design and Synthesis

The proposed efficacy of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol as a chiral auxiliary is rooted in its molecular architecture. The presence of a sterically demanding 2,4,6-trimethylphenyl (mesityl) group proximal to the stereocenter is expected to create a highly biased environment, effectively shielding one face of a covalently attached substrate. The primary alcohol provides a versatile handle for attachment to a wide range of molecules.

2.1. Proposed Synthesis

A practical and efficient synthesis of the title compound can be envisioned via the asymmetric reduction of the corresponding prochiral ketone, 2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one.[5][6] The Corey-Bakshi-Shibata (CBS) reduction is a powerful and well-documented method for achieving high enantioselectivity in the reduction of ketones to alcohols.[7]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. york.ac.uk [york.ac.uk]

- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 2040-22-4: 2-methyl-1-(2,4,6-trimethylphenyl)propan-1-… [cymitquimica.com]

- 6. Propiophenone, 2,2',4',6'-tetramethyl- | C13H18O | CID 245131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Technical Application Note: Synthesis & Functionalization of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol

Here is a comprehensive Application Note and Technical Guide regarding the synthesis and derivatization of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol .

Executive Summary & Strategic Value

The molecule (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol (herein referred to as Mesityl-Chiral-Alcohol or MCA ) represents a privileged scaffold in drug discovery and asymmetric catalysis. Its structural uniqueness lies in the combination of chirality at the

Key Chemical Characteristics:

-

Steric Shielding: The ortho-methyl groups on the aromatic ring protect the benzylic position, reducing the rate of racemization compared to non-substituted phenyl analogs (e.g., ibuprofen derivatives).

-

Lipophilicity: High logP facilitates membrane permeability in pharmaceutical applications.

-

Rotational Restriction: The bulk induces conformational locking, making derivatives valuable as chiral ligands (e.g., for phosphines).

This guide details the synthesis of the core scaffold and its conversion into three high-value derivative classes: Aldehydes (Oxidation) , Alkyl Halides (Activation) , and Chiral Amines .

Master Workflow: Synthetic Pathways

The following flow diagram illustrates the critical pathways for synthesizing MCA and its downstream derivatives.

Figure 1: Strategic derivatization map. The central alcohol serves as a divergent point for oxidation and substitution pathways.

Protocol 1: Synthesis of the Core Scaffold

Objective: Reduction of (2R)-2-(2,4,6-trimethylphenyl)propanoic acid to the alcohol without racemization.

Rationale

Direct asymmetric synthesis of the alcohol is challenging. The most robust industrial route involves the resolution of the corresponding acid (often available via asymmetric hydrogenation of the acrylic acid precursor) followed by hydride reduction. Lithium Aluminum Hydride (LiAlH₄) is selected over Borane because the mesityl group's steric bulk can sometimes hinder borane coordination, whereas LiAlH₄ provides a powerful, irreversible reduction.

Materials

-

(2R)-2-(2,4,6-Trimethylphenyl)propanoic acid (98% ee).

-

LiAlH₄ (2.0 M solution in THF).

-

Anhydrous THF (Tetrahydrofuran).

-

Rochelle’s Salt (Potassium sodium tartrate).

Step-by-Step Methodology

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Maintain a nitrogen atmosphere.

-

Charging: Add (2R)-2-(2,4,6-trimethylphenyl)propanoic acid (10.0 g, 52 mmol) and anhydrous THF (100 mL). Cool to 0°C.[1][2]

-

Reduction: Add LiAlH₄ solution (39 mL, 78 mmol, 1.5 eq) dropwise over 30 minutes. Note: Gas evolution (

) will be vigorous. -

Reflux: Warm to room temperature, then heat to reflux (66°C) for 3 hours to ensure reduction of the sterically hindered carbonyl.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

3.0 mL Water.

-

3.0 mL 15% NaOH.

-

9.0 mL Water.

-

-

Workup: Stir for 1 hour until a white granular precipitate forms (aluminum salts). Filter through a pad of Celite.

-

Purification: Concentrate the filtrate. The resulting oil usually requires no chromatography (>95% purity). If necessary, purify via flash column chromatography (Hexanes/EtOAc 4:1).

Expected Yield: 92-96%

Data Validation:

Protocol 2: Oxidation to (2R)-2-(2,4,6-Trimethylphenyl)propanal

Objective: Controlled oxidation to the aldehyde without over-oxidation to the acid or epimerization of the

Rationale

Traditional Swern oxidation produces dimethyl sulfide (stench) and requires cryogenic conditions. For this sterically hindered substrate, we utilize TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) catalyzed oxidation with BAIB (Bis(acetoxy)iodo)benzene) . This method is mild (pH neutral), preventing the racemization of the acidic benzylic proton [1].

Experimental Procedure

-

Dissolution: Dissolve MCA (5.0 g, 28 mmol) in CH₂Cl₂ (50 mL) and water (5 mL).

-

Catalyst Addition: Add TEMPO (0.44 g, 2.8 mmol, 10 mol%).

-

Oxidant Addition: Add BAIB (9.9 g, 30.8 mmol, 1.1 eq) in portions over 15 minutes at room temperature.

-

Monitoring: Stir vigorously. The reaction is typically complete in 2–4 hours (monitor by TLC; stain with Anisaldehyde).

-

Quench: Add aqueous Na₂S₂O₃ (10% solution, 20 mL) to quench excess oxidant.

-

Extraction: Separate layers. Extract aqueous layer with DCM (2 x 30 mL). Wash combined organics with brine and dry over Na₂SO₄.

-

Isolation: Concentrate in vacuo. The aldehyde is prone to air oxidation; store under Argon or use immediately.

Critical Control Point: Do not use basic conditions (e.g., excess amine bases) during workup to avoid enolization and loss of optical purity (ee).

Protocol 3: Synthesis of Chiral Amines (Reductive Amination)

Objective: Synthesis of (2R)-N-Benzyl-2-(2,4,6-trimethylphenyl)propan-1-amine.

Rationale

The steric bulk of the mesityl group makes nucleophilic attack at the aldehyde carbonyl slower than usual. A "pre-formation" of the imine using a dehydrating agent (molecular sieves) is recommended before adding the reducing agent. Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its selectivity for imines over aldehydes [2].

Data Summary: Amine Synthesis Optimization

| Parameter | Condition A (Standard) | Condition B (Optimized for Mesityl) |

| Solvent | Methanol | 1,2-Dichloroethane (DCE) |

| Additive | Acetic Acid | 4Å Molecular Sieves + AcOH |

| Temp | RT | 40°C (Imine formation step) |

| Yield | 45% (Incomplete conv.) | 88% |

Step-by-Step Methodology

-

Imine Formation: In a sealed tube, combine the Aldehyde from Protocol 2 (2.0 g, 10.5 mmol), Benzylamine (1.2 eq), and activated 4Å Molecular Sieves (2.0 g) in DCE (20 mL).

-

Activation: Stir at 40°C for 4 hours. (The elevated temperature overcomes the steric repulsion of the ortho-methyls).

-

Reduction: Cool to room temperature. Add Sodium Triacetoxyborohydride (3.3 g, 15.7 mmol, 1.5 eq) and Acetic Acid (1 eq).

-

Reaction: Stir overnight at room temperature.

-

Purification: The secondary amine is purified via acid-base extraction or column chromatography (DCM/MeOH 95:5).

Protocol 4: Activation (Tosylation) for Nucleophilic Substitution

Objective: Converting the alcohol to a leaving group for phosphine or azide substitution.

Rationale

Direct conversion to alkyl halides (e.g., using

Procedure

-

Dissolve MCA (1.0 eq) in dry Pyridine (5 volumes).

-

Add p-Toluenesulfonyl chloride (TsCl) (1.5 eq) at 0°C.

-

Add DMAP (0.1 eq).

-

Allow to warm to RT and stir for 24 hours. (Longer times are required due to the steric environment).

-

Pour into ice water/HCl to remove pyridine. Extract with Ethyl Acetate.

-

Recrystallize from Hexanes/Ether.

References

-

TEMPO Oxidation Standards: Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.[4]

-

Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

-

Steric Effects in Mesityl Systems: (General grounding on Mesityl steric hindrance) The Journal of Organic Chemistry - Search for "Steric hindrance 2,4,6-trimethylphenyl".

-

Chiral Alcohol Synthesis: Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824.

Disclaimer: This application note is for research purposes only. All synthesis steps should be performed in a fume hood by qualified personnel wearing appropriate PPE.

Sources

- 1. EP0665212B1 - Process for the preparation of 2,4,6-trimethylphenylacetic acid - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 4. 2,2-Dimethyl-1-(2,4,6-trimethylphenyl)propan-1-one | C14H20O | CID 590157 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Analytical Methods for Quantifying (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol

Executive Summary & Molecule Profile

This guide details the analytical protocols for the separation, identification, and quantification of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol . This molecule represents a specific class of

The steric hindrance provided by the mesityl group restricts bond rotation near the chiral center, often enhancing enantioselectivity on chiral stationary phases (CSPs) compared to less hindered phenyl analogs. However, the lack of strong chromophores (only the aromatic ring) necessitates specific detection strategies.

Target Analyte Profile

| Property | Description |

| Chemical Name | (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol |

| Molecular Formula | |

| Key Structural Feature | |

| Analytical Challenge | Enantiomeric resolution of the (2R) isomer from the (2S) antipode; Low UV absorptivity.[1] |

| Primary Method | Normal-Phase Chiral HPLC (Amylose/Cellulose CSPs) |

| Validation Method |

Method 1: Chiral HPLC (Quantification & Enantiomeric Excess)

Objective: To quantify the potency of the (2R)-isomer and determine Enantiomeric Excess (%ee) in the presence of the (2S)-isomer and synthesis impurities.

Theory of Separation

For

-

Amylose-based columns (e.g., AD-H) often show superior selectivity for bulky aromatic groups due to their helical structure.

-

Cellulose-based columns (e.g., OD-H) provide complementary selectivity if amylose fails.

Experimental Protocol

Instrument Parameters

-

System: HPLC with binary pump and Column Oven.

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Wavelength: 210 nm (primary) and 254 nm (secondary).[2] Note: The mesityl group absorbs weakly at 254 nm; 210 nm targets the

transition for higher sensitivity. -

Temperature: 25°C (Start). Lowering to 10°C can improve resolution (

) by reducing thermal motion of the bulky mesityl group.

Stationary Phase (Column) Selection

-

Primary Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent),

, -

Alternative Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).

Mobile Phase Composition

-

Mode: Normal Phase.

-

Solvents: n-Hexane (Solvent A) / Isopropanol (IPA) (Solvent B).

-

Isocratic Mix: 95:5 (v/v) Hexane:IPA.

-

Optimization: If retention is too low (

), decrease IPA to 2-3%. The bulky mesityl group increases lipophilicity, so the molecule elutes faster than non-methylated analogs.

-

Step-by-Step Workflow

-

System Suitability Prep: Dissolve racemic standard (

) in 90:10 Hexane:IPA. -

Equilibration: Flush column with 95:5 mobile phase at 1.0 mL/min for 30 mins.

-

Injection: Inject 5-10

of the racemate.[2] -

Criteria Check:

-

Resolution (

) -

Tailing Factor (

)

-

-

Sample Analysis: Inject the (2R)-enriched sample. Calculate %ee using the area normalization method.

Method 2: Absolute Configuration via Mosher's Analysis[3][4][5]

Objective: To definitively prove the "R" configuration. Chiral HPLC separates isomers but does not identify absolute configuration without a known standard. Mosher's method is the self-validating chemical proof.

Mechanism

Reaction of the chiral alcohol with (R)- and (S)-

Protocol

-

Derivatization:

-

Take 5 mg of the analyte alcohol.[3]

-

React with (R)-MTPA-Cl in Pyridine/

to form the (S)-Mosher Ester . -

In a separate tube, react with (S)-MTPA-Cl to form the (R)-Mosher Ester .

-

-

NMR Acquisition: Acquire

-NMR (400 MHz or higher) for both esters. -

Analysis:

Method Development Logic (Visualization)

The following diagram outlines the decision process for optimizing the separation of this sterically hindered alcohol.

Caption: Workflow for developing and validating the chiral separation method for mesityl-propanol derivatives.

References

-

YMC Co., Ltd. (2025). Efficient method development for chiral separation by using CHIRAL ART columns. YMC Application Data. Link

-

Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458.[4] Link

-

Phenomenex. (2025). HPLC Technical Tip: Chiral Method Development. Phenomenex Technical Resources. Link

-

BenchChem. (2025).[2][3] Chiral Separation of 2-Phenyl-1-propanol by HPLC. Technical Support Center Protocols. Link

-

Sigma-Aldrich. (2025). 2-(2,4,6-Trimethylphenyl)-2-propanol Product Analysis. Link

Sources

- 1. 2,2-Dimethyl-1-(2,4,6-trimethylphenyl)propan-1-one | C14H20O | CID 590157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. experts.umn.edu [experts.umn.edu]

- 6. matilda.science [matilda.science]

Application Note: Scalable Synthesis of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (2R)-2-(2,4,6-trimethylphenyl)propan-1-ol (hereafter referred to as (R)-Mesitylpropanol ). This chiral building block is critical in the development of atropisomeric agrochemicals and sterically hindered pharmaceutical intermediates.

Unlike simple phenylpropanols, the mesityl (2,4,6-trimethylphenyl) group introduces significant steric hindrance, rendering standard asymmetric hydrogenation routes challenging due to catalyst deactivation or poor enantioselectivity.

Strategic Approach: We utilize a Chemo-Enzymatic Hybrid Route designed for scalability and high optical purity (>98% ee).

-

Chemical Assembly: Grignard addition followed by dehydration and hydroboration to access the racemic primary alcohol.

-

Biocatalytic Resolution: Kinetic resolution using immobilized Candida antarctica Lipase B (CAL-B) to isolate the (2R)-enantiomer via its acetate.

Key Advantages[1][2][3]

-

Scalability: Avoids expensive chiral auxiliaries or exotic metal ligands.

-

Safety: Uses stable Borane-DMS complex instead of volatile BH3-THF.

-

Sustainability: Enzymatic step operates under mild conditions with reusable catalysts.[1]

Synthetic Strategy & Pathway

The synthesis is divided into three distinct operational phases.

Phase 1: Skeleton Construction

Formation of the carbon skeleton via Grignard addition to acetone, followed by acid-catalyzed dehydration to yield 2-mesitylpropene .

Phase 2: Hydroboration-Oxidation

Anti-Markovnikov hydration of the alkene using Borane-Dimethyl Sulfide (BMS) to yield racemic 2-mesitylpropan-1-ol .

Phase 3: Enzymatic Kinetic Resolution

Selective acetylation of the (2R)-enantiomer using Novozym® 435, followed by separation and hydrolysis to yield the target (2R)-alcohol .

Figure 1: Chemo-enzymatic workflow for the synthesis of (2R)-Mesitylpropanol.

Detailed Experimental Protocols

Phase 1: Synthesis of 2-Mesitylpropene

Rationale: Direct alkylation of mesitylene is prone to poly-alkylation. The Grignard route guarantees regioselectivity.

Reagents:

-

2-Bromo-1,3,5-trimethylbenzene (Mesityl bromide): 100.0 g (0.50 mol)

-

Magnesium turnings: 13.4 g (0.55 mol)

-

Acetone (dry): 35.0 g (0.60 mol)

-

Tetrahydrofuran (THF, anhydrous): 500 mL

-

p-Toluenesulfonic acid (pTSA): 2.0 g

-

Toluene: 300 mL

Protocol:

-

Grignard Formation: In a 2L reactor under N2, activate Mg turnings with iodine. Add 50 mL of a solution of mesityl bromide in THF to initiate. Once reflux begins, add the remaining bromide solution dropwise to maintain gentle reflux. Stir for 1 h post-addition.

-

Addition: Cool to 0°C. Add acetone dropwise. The steric bulk of the mesityl group may slow the reaction; allow to warm to room temperature (RT) and stir overnight.

-

Quench: Quench with sat. NH4Cl. Extract with Ethyl Acetate (EtOAc). Dry (Na2SO4) and concentrate to yield crude 2-mesitylpropan-2-ol .

-

Dehydration: Dissolve the crude alcohol in Toluene (300 mL) and add pTSA. Reflux with a Dean-Stark trap to remove water.

-

Purification: Wash toluene layer with NaHCO3, water, and brine. Concentrate. Distill under reduced pressure (bp ~105°C @ 15 mmHg) to obtain 2-mesitylpropene as a colorless oil.

Phase 2: Hydroboration-Oxidation to Racemic Alcohol

Rationale: Hydroboration of

Reagents:

-

2-Mesitylpropene: 64.0 g (0.40 mol)

-

Borane-Dimethyl Sulfide (BMS) (2.0 M in THF): 110 mL (0.22 mol)

-

Hydrogen Peroxide (30% aq): 55 mL

-

Sodium Hydroxide (3 M aq): 60 mL

Protocol:

-

Hydroboration: In a dry 1L flask under Argon, dissolve alkene in anhydrous THF (200 mL). Cool to 0°C.[3]

-